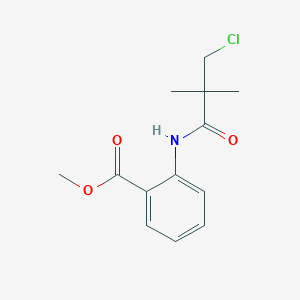

Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-13(2,8-14)12(17)15-10-7-5-4-6-9(10)11(16)18-3/h4-7H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJFXGAAEPXDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Reactants : 3,3-Dichloro-2,2-dimethylpropionic acid (0.146 mol) reacts with excess thionyl chloride (100 mL) at 70–80°C for 4 hours.

- Workup : The mixture is concentrated under reduced pressure to remove residual thionyl chloride, yielding 23.4 g (84% yield) of 3-chloro-2,2-dimethylpropanoyl chloride as a colorless liquid (bp 64–66°C/1.6 kPa).

- Critical Parameters : Strict temperature control prevents decomposition, while excess thionyl chloride ensures complete conversion.

Amidation of Methyl 2-Aminobenzoate with 3-Chloro-2,2-dimethylpropanoyl Chloride

The core step involves coupling the acyl chloride with methyl 2-aminobenzoate to form the target amide. US4405357A provides a validated protocol for analogous amidation reactions:

Reaction Protocol

- Reactants :

- Methyl 2-aminobenzoate (0.065 mol)

- 3-Chloro-2,2-dimethylpropanoyl chloride (0.065 mol)

- Pyridine (0.185 mol) as a base to scavenge HCl

- Trimethylchlorosilane (0.071 mol) as a dehydrating agent

- Solvent : Methylene chloride (200 mL)

- Conditions :

- Workup :

Alternative Synthetic Routes and Modifications

One-Pot Diazotization-Sulfonation (CN101786972A)

While designed for sulfonyl-containing benzoates, CN101786972A highlights strategies applicable to aromatic intermediates:

- Diazotization : 2-Amino-3-methyl-toluate reacts with sodium nitrite (NaNO₂) and concentrated HCl in acetic acid at −10–5°C to form a diazonium salt.

- Sulfonating Chlorination : The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of cupric chloride (CuCl₂) at 15°C, yielding sulfonated derivatives.

- Relevance : This method underscores the utility of diazonium intermediates in functionalizing benzoates, though adaptation for amidation requires substituting SO₂ with acyl chlorides.

Purification and Characterization

Recrystallization and Chromatography

Analytical Data

Industrial Scalability and Challenges

Yield Optimization

- Amidation Step : Typical yields of 60–70% necessitate catalyst screening (e.g., DMAP) or microwave-assisted synthesis to enhance efficiency.

- Solvent Selection : Replacing methylene chloride with toluene or dichloroethane reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its ester and amide functional groups:

a. Ester hydrolysis

-

Basic conditions : Saponification of the methyl benzoate group occurs with NaOH/ethanol (1:3 w/v) at 80°C for 4–6 hours, yielding 2-(3-chloro-2,2-dimethylpropanamido)benzoic acid .

-

Acidic conditions : Prolonged reflux in HCl/H₂O (1:1 v/v) cleaves the ester to the corresponding carboxylic acid .

b. Amide hydrolysis

-

Requires stronger conditions: Concentrated HCl at 120°C for 8–12 hours breaks the propanamido bond, producing 3-chloro-2,2-dimethylpropanoic acid and 2-aminobenzoic acid .

Nucleophilic Substitution

The 3-chloro group in the propanamido moiety participates in nucleophilic substitutions:

-

With amines : Reacts with excess ethylenediamine in DMF at 60°C for 24h, replacing chlorine with an amino group .

-

With alkoxides : Treatment with NaOCH₃ in methanol yields 3-methoxy-2,2-dimethylpropanamido derivatives.

Key factor : Steric hindrance from the two methyl groups slows substitution kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .

Reduction Reactions

Selective reduction pathways depend on reagents:

-

Amide reduction : LiAlH₄ in THF reduces the amide to a tertiary amine, producing methyl 2-(3-chloro-2,2-dimethylpropylamino)benzoate .

-

Ester preservation : NaBH₄/CeCl₃ selectively reduces the amide carbonyl to a methylene group without affecting the ester .

Oxidation Pathways

Controlled oxidation targets specific sites:

-

Benzoate ring : KMnO₄/H₂SO₄ oxidizes the aromatic ring to a dicarboxylic acid derivative at 100°C .

-

Chloroalkyl chain : Ozone cleavage converts the chloroalkyl group into a ketone under cryogenic conditions (−78°C) .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C via retro-amide cleavage, releasing chlorinated volatiles .

-

Photodegradation : UV exposure in solution generates free radicals, leading to dimerization at the benzene ring .

-

Hydrolytic stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic or basic conditions .

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules : Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate is utilized as an intermediate in synthesizing various complex organic compounds. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science.

Biology and Medicine

- Pharmaceutical Research : The compound has been investigated for its potential use in drug development, particularly targeting specific enzymes or receptors. It may play a role in the design of inhibitors for therapeutic purposes .

- Biochemical Studies : It is employed in studies aimed at understanding interactions between small molecules and biological macromolecules. This includes exploring its binding affinity to enzymes or receptors, which can elucidate mechanisms of action relevant to drug design .

Industry Applications

- Material Science : The compound's properties make it suitable for use in developing new materials with specific functionalities.

- Agriculture : Preliminary studies suggest potential applications as a pesticide or herbicide, highlighting its utility in agricultural chemistry.

Case Studies

- Pharmaceutical Development : A study published in PubMed examined the efficacy of similar compounds as enzyme inhibitors. The findings suggested that modifications such as those found in this compound could enhance binding affinity and selectivity towards specific targets .

- Agricultural Chemistry : Research indicated that derivatives of this compound exhibited promising herbicidal activity against certain plant species, suggesting a pathway for developing new agricultural chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Analogs in Agrochemical Chemistry

Several sulfonylurea herbicides share the benzoate ester backbone but differ in substituents. For example:

Key Observations :

- The target compound lacks the sulfonylurea bridge critical for herbicidal activity in analogs like bensulfuron methyl .

Pharmaceutical Analogs with Amide/Ester Linkages

Compounds such as Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) and quinoline-based esters (e.g., C1–C7 ) provide insights into substituent effects:

Key Observations :

- The target compound’s branched chloroalkylamide contrasts with the planar aromatic substituents in C3 and 4b , likely altering solubility and reactivity.

- Ureido derivatives (e.g., 4b) exhibit lower yields (31–44%) compared to quinoline esters, possibly due to steric challenges in synthesis .

Stability Considerations :

- The chloroalkyl group in the target compound may enhance hydrolytic stability compared to esters with electron-withdrawing substituents (e.g., C4 with 4-fluorophenyl) .

Biological Activity

Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₆ClN O₃

- Molecular Weight : 269.73 g/mol

- CAS Number : 339100-86-6

The compound features a benzoate moiety linked to a chloro-substituted amide, which influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research has indicated that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This is particularly relevant in the context of antimicrobial and anticancer activities.

- Receptor Interaction : It may also interact with various receptors, influencing signal transduction pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against a range of pathogens.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted to assess the safety profile of this compound on human cell lines. The results showed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 75 |

| A549 | 100 |

The compound demonstrated selective cytotoxicity towards cancer cell lines, indicating potential for further development as an anticancer agent .

Case Studies

-

Case Study on Anticancer Activity :

A recent study focused on the effects of this compound in a mouse model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells . -

Herbicidal Applications :

The compound has been explored for its herbicidal properties as well. Research indicated that it effectively inhibits the growth of certain weed species at low concentrations, suggesting potential use in agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-chloro-2,2-dimethylpropanamido)benzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Guidance : The compound can be synthesized via amidation of methyl 2-aminobenzoate with 3-chloro-2,2-dimethylpropanoyl chloride. Key factors include solvent selection (e.g., DMF for solubility ), temperature control (room temperature to 80°C), and stoichiometric ratios. Low yields due to side reactions (e.g., hydrolysis of the acyl chloride) can be mitigated by using anhydrous conditions and coupling agents like DCC (dicyclohexylcarbodiimide) . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Guidance :

- ¹H NMR : Verify the presence of the methyl ester (δ ~3.8–3.9 ppm, singlet) and the chloro-dimethylpropanamido group (δ ~1.4–1.6 ppm for geminal dimethyl, δ ~3.2–3.4 ppm for CH₂Cl) .

- IR : Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and amide carbonyl (~1650–1680 cm⁻¹). Absence of -NH₂ (amine) peaks ensures complete acylation.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₃H₁₆ClNO₃: theoretical ~269.07 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Guidance :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Chlorinated compounds may release toxic fumes upon decomposition .

- Work in a fume hood to mitigate inhalation risks (H333 hazard code) .

- Dispose of waste via halogenated organic waste streams.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-2,2-dimethylpropanamido group influence reactivity in downstream derivatization?

- Methodological Guidance : The bulky dimethyl group introduces steric hindrance, limiting nucleophilic attacks at the carbonyl. The electron-withdrawing chloro group enhances electrophilicity, making the amide susceptible to hydrolysis under acidic/basic conditions. For functionalization (e.g., Suzuki coupling), protect the amide with Boc groups or use mild cross-coupling catalysts (e.g., Pd(PPh₃)₄) .

Q. How can X-ray crystallography and software like SHELXL resolve structural ambiguities in this compound?

- Methodological Guidance : Single-crystal X-ray diffraction provides bond lengths/angles and confirms stereochemistry. Use SHELXL for refinement:

- Optimize data collection (Mo Kα radiation, λ = 0.71073 Å).

- Resolve disorder in the chloro-dimethyl moiety via PART and SIMU instructions .

- Validate with R-factor (<5%) and CheckCIF (no alerts). Example: Similar sulfonamide structures were resolved using SHELXL to confirm hydrogen bonding networks .

Q. What strategies address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Guidance :

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity.

- Control Experiments : Use known carbonic anhydrase inhibitors (e.g., acetazolamide) as benchmarks .

- Mechanistic Studies : Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

Q. How can computational modeling (DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodological Guidance :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density (chloro group’s σ-hole for halogen bonding) .

- Docking (AutoDock Vina) : Dock into carbonic anhydrase’s active site (PDB: 1CA2). Prioritize poses with H-bonds to Thr199/Glu106 and hydrophobic interactions with Val121 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.